3-(4-butoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
3-(4-butoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a butoxyphenyl group at position 3, a phenyl group at position 1, and a carbaldehyde group at position 4 of the pyrazole ring
Mechanism of Action
Target of Action
Related compounds such as bufexamac, a non-steroidal anti-inflammatory drug (nsaid), have been used to treat skin conditions like atopic eczema and inflammatory dermatoses .
Mode of Action
Nsaids like bufexamac typically work by inhibiting the activity of the prostaglandin (pg) biosynthetic enzymes, the cyclooxygenase (cox) isoforms 1 and 2 . This suppression of PG synthesis at sites of inflammation is primarily responsible for the beneficial properties of NSAIDs .
Biochemical Pathways
It can be inferred from related compounds that it may influence pathways involving prostaglandins and cyclooxygenase enzymes .
Pharmacokinetics
The in-vitro half-life was found to be greater than 2 hours in both MLM and HLM .
Result of Action
Related compounds have shown anti-inflammatory effects, which could be a potential result of this compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-butoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 4-butoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole compound. The reaction conditions often include the use of a solvent such as ethanol or acetic acid and a catalyst like hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-butoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl and butoxyphenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-(4-butoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid.
Reduction: 3-(4-butoxyphenyl)-1-phenyl-1H-pyrazole-4-methanol.
Substitution: Nitrated or halogenated derivatives of the original compound.
Scientific Research Applications
3-(4-butoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the development of advanced materials with specific properties, such as luminescent materials and coordination polymers.
Comparison with Similar Compounds
Similar Compounds
3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde: Similar structure with a methoxy group instead of a butoxy group.
3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde: Similar structure with an ethoxy group instead of a butoxy group.
3-(4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde: Similar structure with a propoxy group instead of a butoxy group.
Uniqueness
The uniqueness of 3-(4-butoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The butoxy group may impart different solubility, steric, and electronic effects compared to other alkoxy-substituted analogs, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(4-butoxyphenyl)-1-phenylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-2-3-13-24-19-11-9-16(10-12-19)20-17(15-23)14-22(21-20)18-7-5-4-6-8-18/h4-12,14-15H,2-3,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTOURQHFJLZFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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